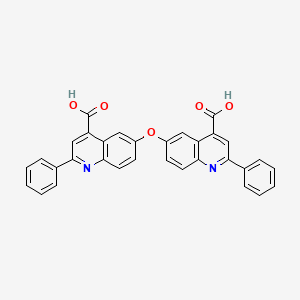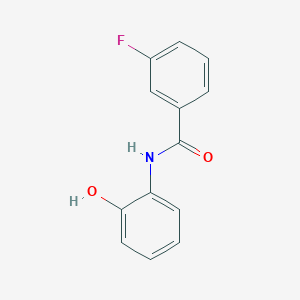
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid is a complex organic compound characterized by its quinoline-based structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid, which is then further functionalized to introduce the carboxy and phenyl groups at specific positions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler quinoline structures.
Aplicaciones Científicas De Investigación
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving HDACs.
Medicine: Its role as an HDAC inhibitor makes it a candidate for developing anticancer therapies.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potent anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: A simpler analog with similar HDAC inhibitory properties.
Cinchophen: Known for its anti-inflammatory and analgesic properties, but with a different mechanism of action.
Uniqueness
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid is unique due to its dual quinoline structure, which enhances its ability to interact with HDACs and other molecular targets. This structural complexity provides a higher degree of specificity and potency compared to simpler analogs .
Propiedades
IUPAC Name |
6-(4-carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O5/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)39-22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVYOWHMVQKMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-indol-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6018962.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6018964.png)
![1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6018978.png)
![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)
![2-phenyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019009.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6019016.png)
![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)

![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide](/img/structure/B6019039.png)
![(5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B6019048.png)
![N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6019052.png)
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
